

# Comprehensive Structural Elucidation of 1-Propylpiperazin-2-one: A Multi-Modal Spectral Analysis

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 1-Propylpiperazin-2-one  
CAS No.: 65464-10-0  
Cat. No.: B1328566

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Document Type: Technical Reference Guide Subject: **1-Propylpiperazin-2-one** (CAS: Analogous to 4-propyl isomers, specific CAS varies by synthesis) Molecular Formula:

Molecular Weight: 142.20 g/mol [1]

## Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

This guide details the spectral characterization of **1-propylpiperazin-2-one**, a piperazinone derivative often utilized as a peptidomimetic scaffold in medicinal chemistry.[1] Accurate characterization is critical to distinguish this specific isomer (N1-substituted) from its regioisomer, 4-propylpiperazin-2-one.[1]

Structural Definition: In the IUPAC numbering for piperazin-2-one:

- Position 1 (N1): Amide nitrogen (Substituted with Propyl group).[1][2]

- Position 2 (C2): Carbonyl carbon.[1]
- Position 4 (N4): Amine nitrogen (Secondary amine, unsubstituted).[1]

Key Diagnostic Feature: Unlike secondary amides, **1-propylpiperazin-2-one** is a tertiary amide.[1] Consequently, its IR spectrum lacks the Amide II N-H bending band, and its NMR spectrum lacks the downfield Amide N-H proton signal, distinguishing it from the N4-propyl isomer.[1]

## Synthesis Context & Impurity Profile

Understanding the synthesis route is essential for interpreting spectral impurities. This compound is typically synthesized via two primary pathways:[1]

- Intramolecular Cyclization: Reaction of N-propylethylenediamine with chloroacetyl chloride or glyoxal derivatives.[1]
  - Common Impurities: Uncyclized linear amides, residual diamines.[1]
- Alkylation: Selective alkylation of piperazin-2-one.
  - Common Impurities: 4-propylpiperazin-2-one (regioisomer), 1,4-dipropylpiperazin-2-one (over-alkylation).[1]

## Mass Spectrometry (MS) Analysis[1][7]

Mass spectrometry provides the primary confirmation of molecular weight and purity.[1]

## Experimental Parameters (ESI-MS)

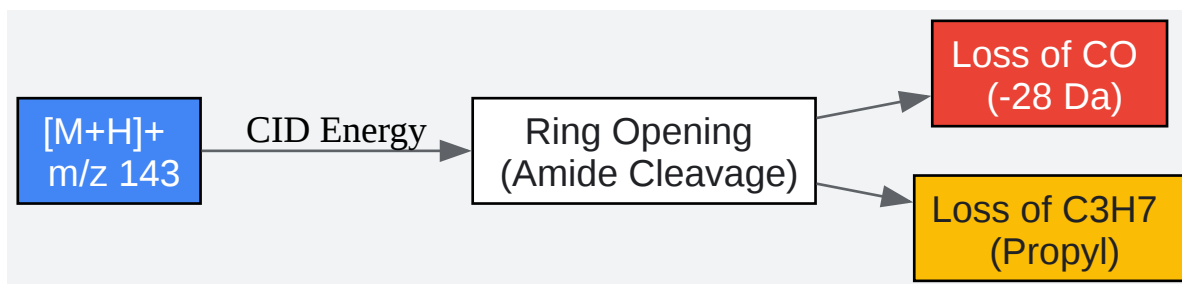
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode ( ).[1]
- Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.
- Flow Rate: 0.2 mL/min.

## Spectral Data & Fragmentation Logic

Ion Type	m/z (Expected)	Interpretation
	143.21	Protonated molecular ion (Base Peak).[1]
	165.19	Sodium adduct (common in glass containers).[1]
	285.41	Dimer (concentration dependent).[1]

Fragmentation Pattern (MS/MS):

- Ring Opening: Cleavage of the amide bond often precedes fragmentation.
- Loss of Propyl: Neutral loss of propene ( , -42 Da) or propyl radical depending on energy, though ESI is soft.[1]
- Diagnostic Fragment: Loss of CO (28 Da) from the lactam ring is characteristic of cyclic amides.



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Figure 1: Proposed fragmentation pathway for **1-propylpiperazin-2-one** under collision-induced dissociation (CID).[1]

## Infrared Spectroscopy (IR)[1][10][11]

IR is the definitive method for confirming the functional group status, specifically the tertiary amide nature.[1]

## Key Absorption Bands[1][11]

Frequency ( )	Intensity	Assignment	Diagnostic Note
3300 - 3450	Medium, Broad	N-H Stretch (Amine)	Originates from N4-H. [1] If this were 1,4-dipropyl, this band would be absent.[1]
2850 - 2960	Strong	C-H Stretch	Propyl chain (methyl/methylene) and ring C-H.
1640 - 1660	Very Strong	C=O[1] Stretch (Amide I)	Typical for tertiary lactams (lower freq than esters).[1]
~1460	Medium	Scissoring	Propyl and ring methylenes.
Absent	-	Amide II (N-H Bend)	Crucial: The absence of the ~1550 band confirms N1 is substituted (Tertiary Amide).[1]

## Nuclear Magnetic Resonance (NMR)[1][2][4][5][7][8][9][10][11][12]

NMR is the gold standard for structural proof. The data below represents the theoretical expectation based on chemometric shifts for piperazinone scaffolds.

### Sample Preparation Protocol

- Solvent:

(Chloroform-d) is preferred for resolution.[1]

may be used if solubility is poor, but N-H protons will shift/broaden.[1]

- Concentration: 10-15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual

(7.26 ppm).[1]

## NMR Data (400 MHz, )

Position	Shift ( , ppm)	Multiplicity	Integral	Assignment Logic
Propyl-CH3	0.90	Triplet ( Hz)	3H	Terminal methyl of propyl group. [1]
Propyl-CH2	1.55	Multiplet (Sextet)	2H	Central methylene of propyl group.[1]
N4-H	1.8 - 2.2	Broad Singlet	1H	Amine proton (exchangeable with ).[1]
Ring C5-H	3.05	Triplet/Multiplet	2H	Adjacent to amine N4, shielded relative to amide N1.[1]
Ring C6-H	3.35	Triplet/Multiplet	2H	Adjacent to amide N1.[1]
Propyl-N-CH2	3.40	Triplet ( Hz)	2H	Methylene attached to N1 (Amide N).[1]
Ring C3-H	3.55	Singlet	2H	Isolated methylene between Carbonyl and N4.

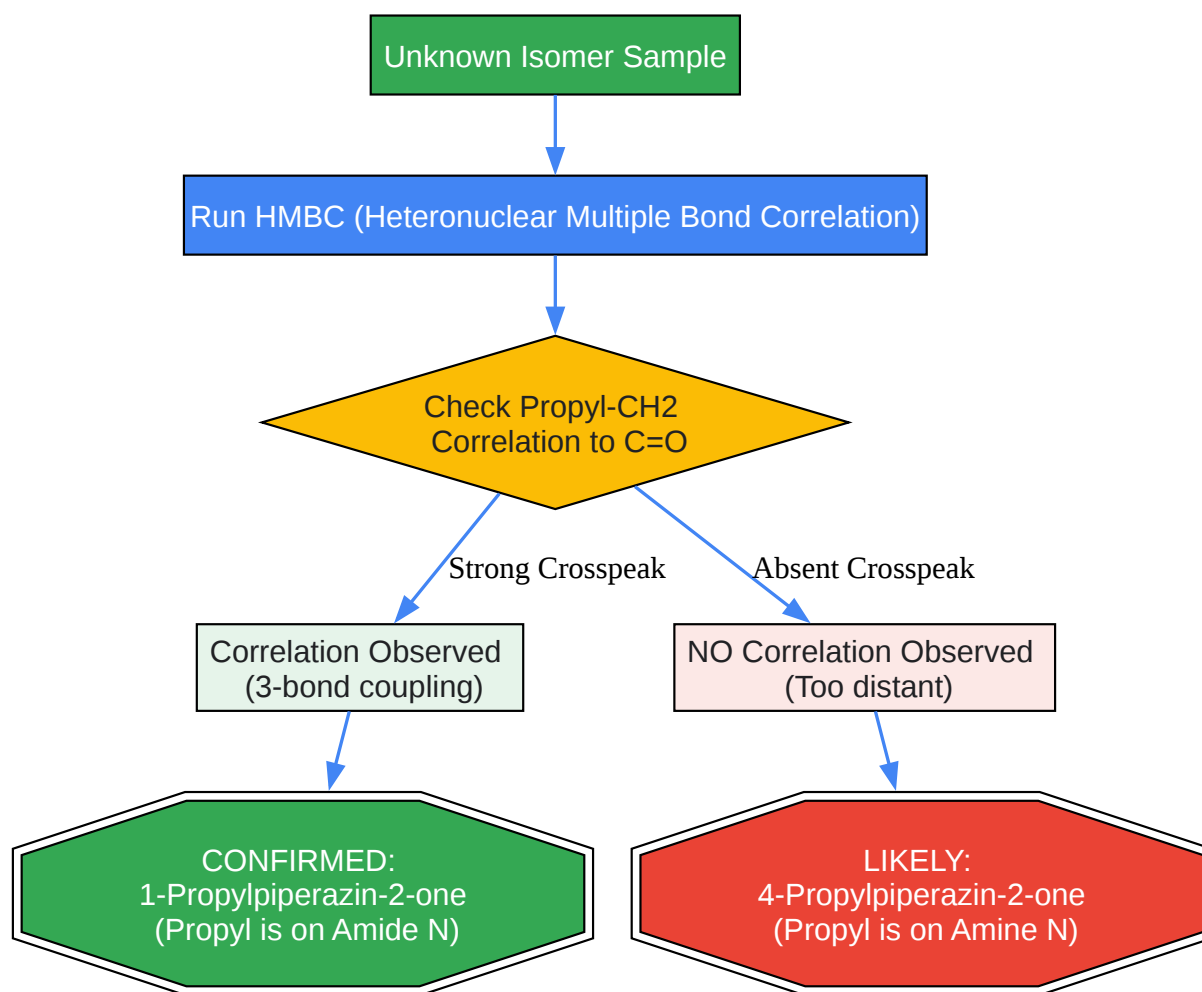
Expert Insight (Conformational Analysis): Piperazinones can exhibit ring inversion.[1] At room temperature, signals may appear averaged.[1] If "splitting" or broadening of the C3/C5/C6 signals is observed, it indicates restricted rotation or slow ring inversion.[1] Warming the sample to 50°C usually sharpens these peaks.

## NMR Data (100 MHz, )

Position	Shift ( , ppm)	Assignment
C2	168.5	Carbonyl (C=O).[1] Characteristic lactam shift.
C3	50.2	Methylene between C=O and N4.
N1-Propyl	48.5	Methylene of propyl chain attached to N1.[1]
C6	46.8	Methylene adjacent to N1 (Ring).
C5	42.1	Methylene adjacent to N4 (Ring).
Propyl-C2	20.5	Central methylene of propyl chain.[1]
Propyl-C1	11.2	Terminal methyl.[1]

## Structural Validation Workflow

To ensure the distinction between the 1-propyl (target) and 4-propyl (isomer) variants, follow this logical correlation pathway using 2D NMR.



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Figure 2: HMBC logic flow for distinguishing N1-substituted vs N4-substituted piperazinones.

Explanation of Figure 2: In the HMBC spectrum, protons correlate with carbons 2-3 bonds away.[1]

- 1-Propyl Isomer: The

-protons of the propyl group are 3 bonds away from the Carbonyl Carbon (C2).[1] Expect a cross-peak.

- 4-Propyl Isomer: The propyl group is on N4.[1] The Carbonyl is at C2. The distance is too great (>4 bonds).[1] Expect NO cross-peak.

## References

- Petkovic, M., et al. (2023).[1][3] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." *Synthesis*, 56, 418–426.[1][3] [1]
- National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 139359462, 4-(2-Propylheptyl)piperazin-2-one (Analogous Structure)." PubChem. [1]
- Micklisch, S., et al. (2018).[1] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." *RSC Advances*, 8, 41286-41298.[1] [1]
- Alver, Ö., et al. (2007).[1] "FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study." *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 67(3-4), 793-801.[1] [1]

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